Cas no 17697-92-6 (trimethylpyrimidine-2-thiol)

Trimethylpyrimidine-2-thiol is a heterocyclic organic compound featuring a pyrimidine core substituted with a thiol group at the 2-position and three methyl groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The thiol functionality allows for selective derivatization, enabling the formation of sulfur-containing derivatives with potential biological activity. Its methyl groups enhance stability and influence electronic properties, facilitating applications in ligand design and catalysis. The compound’s well-defined molecular architecture ensures consistent performance in research and industrial processes, particularly in the development of novel active ingredients. Proper handling is advised due to its reactive thiol moiety.
trimethylpyrimidine-2-thiol structure
trimethylpyrimidine-2-thiol structure
Product Name:trimethylpyrimidine-2-thiol
CAS No:17697-92-6
MF:C7H10N2S
MW:154.232699871063
MDL:MFCD03985234
CID:234344
PubChem ID:2441048
Update Time:2025-10-31

trimethylpyrimidine-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinethione,4,5,6-trimethyl-
    • 4,5,6-trimethyl-1H-pyrimidine-2-thione
    • 4,5,6-TRIMETHYL-PYRIMIDINE-2-THIOL
    • 4,5,6-trimethyl-2,5-dihydro-2-thioxopyrimidine
    • 4,5,6-Trimethyl-2-pyrimidinethiol
    • AC1M7FD3
    • AC1Q2P17
    • AG-E-27353
    • CTK4D6380
    • trimethylpyrimidine-2-thiol
    • 4,5,6-Trimethylpyrimidine-2-thiol
    • CCG-321104
    • WBHYXTQPYHIWBO-UHFFFAOYSA-N
    • Z56915976
    • 4,5,6-Trimethyl-2-pyrimidinethiol #
    • DTXSID90368681
    • CS-0355963
    • Pyrimidine-2-thiol, 4,5,6-trimethyl-
    • 17697-92-6
    • AKOS000116505
    • EN300-06075
    • MDL: MFCD03985234
    • Inchi: 1S/C7H10N2S/c1-4-5(2)8-7(10)9-6(4)3/h1-3H3,(H,8,9,10)
    • InChI Key: WBHYXTQPYHIWBO-UHFFFAOYSA-N
    • SMILES: S=C1N=C(C)C(C)=C(C)N1

Computed Properties

  • Exact Mass: 154.056469
  • Monoisotopic Mass: 154.056469
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.5
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.16
  • Boiling Point: 226.2°Cat760mmHg
  • Flash Point: 90.6°C
  • Refractive Index: 1.599

trimethylpyrimidine-2-thiol Pricemore >>

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trimethylpyrimidine-2-thiol Related Literature

Additional information on trimethylpyrimidine-2-thiol

Research Briefing on Trimethylpyrimidine-2-thiol (CAS: 17697-92-6) in Chemical Biology and Pharmaceutical Applications

Trimethylpyrimidine-2-thiol (CAS: 17697-92-6) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrimidine core and thiol functional group, has been explored for its potential in drug discovery, enzyme inhibition, and as a building block in medicinal chemistry. The unique chemical properties of trimethylpyrimidine-2-thiol, including its reactivity and ability to form stable complexes with metal ions, make it a promising candidate for various therapeutic and diagnostic applications.

Recent studies have focused on the synthesis and optimization of trimethylpyrimidine-2-thiol derivatives to enhance their biological activity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of trimethylpyrimidine-2-thiol-based inhibitors targeting key enzymes involved in inflammatory pathways. The researchers employed a combination of computational modeling and high-throughput screening to identify the most potent derivatives, which showed significant anti-inflammatory activity in preclinical models. These findings highlight the potential of trimethylpyrimidine-2-thiol as a scaffold for developing novel anti-inflammatory agents.

In addition to its therapeutic potential, trimethylpyrimidine-2-thiol has also been investigated for its role in chemical biology. A recent publication in Chemical Communications reported the use of this compound as a versatile probe for studying protein-ligand interactions. The thiol group of trimethylpyrimidine-2-thiol enables selective conjugation with cysteine residues in proteins, facilitating the development of targeted probes for imaging and diagnostic applications. This approach has been successfully applied to map the binding sites of several disease-relevant proteins, providing valuable insights into their molecular mechanisms.

Another area of active research involves the application of trimethylpyrimidine-2-thiol in metal coordination chemistry. Studies have shown that this compound can form stable complexes with transition metals such as copper and zinc, which are essential for various biological processes. A 2022 study in Inorganic Chemistry explored the use of trimethylpyrimidine-2-thiol-metal complexes as potential anticancer agents. The researchers found that these complexes exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting their potential as targeted therapeutics. Further investigations are underway to optimize the metal-binding properties of trimethylpyrimidine-2-thiol for enhanced efficacy and reduced toxicity.

The pharmaceutical industry has also recognized the potential of trimethylpyrimidine-2-thiol as a key intermediate in the synthesis of more complex drug molecules. Several patents filed in 2023 describe novel synthetic routes for producing trimethylpyrimidine-2-thiol derivatives with improved yields and purity. These advancements are expected to facilitate the large-scale production of trimethylpyrimidine-2-thiol-based compounds for clinical development. Additionally, collaborations between academic institutions and pharmaceutical companies are driving the translation of these discoveries into viable therapeutic candidates.

Despite the promising progress, challenges remain in the development of trimethylpyrimidine-2-thiol-based therapeutics. Issues such as solubility, stability, and off-target effects need to be addressed to ensure their clinical applicability. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. For instance, a recent study in Molecular Pharmaceutics investigated the use of nanoparticle-based delivery systems to enhance the bioavailability and targeted delivery of trimethylpyrimidine-2-thiol derivatives. Preliminary results are encouraging, with improved therapeutic outcomes observed in animal models.

In conclusion, trimethylpyrimidine-2-thiol (CAS: 17697-92-6) represents a versatile and promising compound in the fields of chemical biology and pharmaceutical research. Its unique chemical properties and broad applicability make it a valuable tool for drug discovery, enzyme inhibition, and diagnostic development. Continued research and innovation are expected to unlock its full potential, paving the way for novel therapeutic and diagnostic solutions. As the scientific community delves deeper into the applications of trimethylpyrimidine-2-thiol, its impact on medicine and biotechnology is likely to grow significantly in the coming years.

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